molecular formula C13H14O B8689321 4-Benzylidenecyclohexanone

4-Benzylidenecyclohexanone

Cat. No.: B8689321
M. Wt: 186.25 g/mol
InChI Key: NNPPZBMARQNZGH-UHFFFAOYSA-N
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Description

4-Benzylidenecyclohexanone is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

4-benzylidenecyclohexan-1-one

InChI

InChI=1S/C13H14O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

NNPPZBMARQNZGH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Benzylcyclohexanone is prepared as follows. Cyclohexane-1,4-dione, ethylene monoketal is reacted with benzylidenetriphenylphosphorane to afford 4-benzylidenecyclohexanone, ethylene ketal, which is catalytically hydrogenated, e.g., using palladium on carbon, to give 4-benzylcyclohexanone, ethylene ketal. Deketalization with mineral acid, e.g., hydrochloric acid in acetone solution, provides 4-benzylcyclohexanone.
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[Compound]
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ethylene monoketal
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Synthesis routes and methods II

Procedure details

To a mechanically stirred suspension of 15.24 g (0.035 mole) of benzyltriphenylphosphonium bromide in 150 ml of THF there was added first 22 ml of 1.61 N n-butyllithium in pentane and then 5.0 g (0.032 mole) of cyclohexane-1,4-dione, ethylene monoketal in 50 ml of THF. Following 5 hours' heating at reflux the mixture was allowed to cool and was then washed in turn with water and brine. The organic layer was concentrated, and the residue was chromatographed on 1 liter of silica gel, eluting with 20% ethyl acetate in Skellysolve® B, to afford 7.15 g (97%) of 4-benzylidenecyclohexanone, ethylene ketal as an oil, the nmr spectrum of which is in consonance with the structure.
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15.24 g
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150 mL
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22 mL
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5 g
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[Compound]
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ethylene monoketal
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50 mL
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Synthesis routes and methods III

Procedure details

Under vigorous stirring, at rt, 8-benzylidene-1,4-dioxaspiro-[4.5]-decane (1.8 g, 7.81 mmol) was dissolved in a acetone/HCl (10% v/v) mixture (70 mL:35 mL) and left to stir 4 h. The crude mixture was diluted in water and extracted with AcOEt (3×40 mL). The combined organic fractions were washed with brine, dried over Na2SO4, filtered and concentrated to dryness to afford pure title compound (1.4 g, 96%) as colorless oil. 1H NMR (CDCl3): δ 2.44 (t, J=7.0 Hz, 2H), 2.53 (t, J=6.8 Hz, 2H), 2.65-2.72 (m, 2H), 2.74-2.80 (m, 2H), 6.49 (s, 1H), 7.21-7.27 (m, 3H), 7.32-7.39 (m, 2H).
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1.8 g
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acetone HCl
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crude mixture
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Yield
96%

Synthesis routes and methods IV

Procedure details

In an alternate method, when n is the bridging group --CH2 --, the 8-phenylmethylene-1,4-dioxaspiro[4.5]decane is treated with acetic acid and water as previously described, yielding the corresponding 4-phenylmethylenecyclohexanone. The cyclohexanone is then reduced with hydrogen gas in the presence of 10% palladium on charcoal (Degussa type), yielding the corresponding 4-phenylmethylcyclohexanol, which is in turn treated with sodium dichromate and sulfudc acid in water, affording the 4-phenylmethylcyclohexanone. The 4-phenylmethylcyclohexanone is then reacted with cyanoguanidine, as previously described, yielding the targeted 2,4-diamino-6-phenylmethyl-5,6,7,8-tetrahydroquinazoline. Example 3 provides a detailed description of how this reaction is conducted.
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Synthesis routes and methods V

Procedure details

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